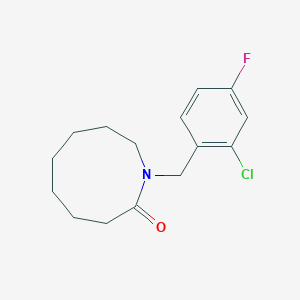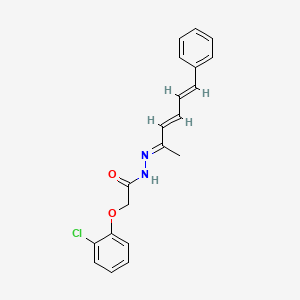![molecular formula C17H12BrN3 B5676214 6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)
6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin . Various 6-aralkyl-9-substituted-6H-indoloquinoxalines were synthesized by reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindole and orthophenylene diamine .Molecular Structure Analysis
The molecular structure of 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline involves the condensation of isatin (or 5-fluoroisatin) with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3–6 minutes .Aplicaciones Científicas De Investigación
Anticancer Activity
6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline has shown promise in anticancer research due to its structural similarity to natural alkaloids like ellipticine, which are known antitumor agents . The compound’s ability to intercalate DNA makes it a potential candidate for designing new anticancer drugs. Research has indicated that certain derivatives exhibit moderate cytotoxicity against human reproductive organ cell lines, suggesting their use in targeted cancer therapies .
Antiviral Properties
This compound’s framework is also associated with antiviral activities. Studies have reported that indolo[2,3-b]quinoxaline derivatives can act as potent antiviral agents against various viruses, including herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV) . The development of new antiviral drugs using this scaffold could be particularly beneficial in treating diseases with limited therapeutic options.
DNA Duplex Stabilization
The stabilization of DNA duplexes is crucial in the regulation of gene expression and maintenance of genomic integrity. 6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline derivatives have been reported to stabilize DNA duplexes . This property can be harnessed in genetic research and therapy, particularly in the development of gene delivery systems and gene-editing tools.
Material Science Applications
In the field of material science, indolo[2,3-b]quinoxaline derivatives are used in optoelectronic devices due to their semiconducting properties . They serve as sensitizers and light-emitting materials in various applications, including solar cells and sensors. The addition of the 6-allyl-9-bromo group could potentially enhance these properties, leading to more efficient materials.
Biological Activity Modulation
The indolo[2,3-b]quinoxaline scaffold is known to interact with biological macromolecules, which can modulate various biological activities . This interaction can be exploited in the development of new pharmaceuticals that target specific proteins or enzymes, leading to novel treatments for a range of diseases.
Synthesis of Novel Organic Compounds
The compound serves as a precursor in the synthesis of a wide array of novel organic compounds . Its versatile structure allows for the creation of complex molecules with potential applications in drug development, agrochemicals, and other areas of chemical research.
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
These include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, and others .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Direcciones Futuras
In view of their biological activity, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .
Propiedades
IUPAC Name |
9-bromo-6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIGWQCHURWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)
![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)

![5-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5676172.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5676187.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B5676188.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)
![7-methoxy-3-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5676211.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)